1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenyl isocyanate, which is then reacted with appropriate reagents to form the desired urea linkage . The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The stability of the urea linkage under various conditions (acidic, alkaline, and aqueous) is an advantage for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo several types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can lead to the formation of corresponding quinones, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar synthetic applications.
4-Methoxyphenyl isocyanate: Another isocyanate derivative with similar reactivity.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro and methyl group, offering different reactivity and applications.
Uniqueness
1-(2-METHOXYPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-8-10-14(11-9-13)18-21-17(26-22-18)12-23(2)19(24)20-15-6-4-5-7-16(15)25-3/h4-11H,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIFAVEIDYQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.